molecular formula C14H15ClN4O2S B5382527 2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5382527
M. Wt: 338.8 g/mol
InChI Key: UGUCXJLRSWDOLY-UHFFFAOYSA-N
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Description

2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an allyl group, a chlorophenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through an etherification reaction using chlorophenol and appropriate alkylating agents.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation Products: Epoxides, alcohols, and ketones.

    Reduction Products: Reduced triazole derivatives and dechlorinated products.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • **2-({4-ALLYL-5-[(2-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • **2-({4-ALLYL-5-[(2-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[[5-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-2-7-19-13(17-18-14(19)22-9-12(16)20)8-21-11-6-4-3-5-10(11)15/h2-6H,1,7-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCXJLRSWDOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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